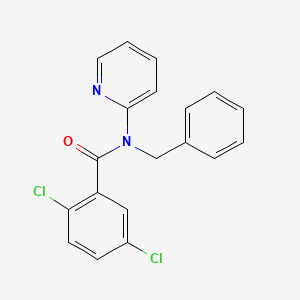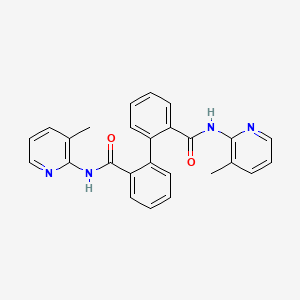![molecular formula C20H23ClN2O3 B3457037 1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine](/img/structure/B3457037.png)
1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine
描述
1-(3-chlorophenyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine, commonly known as CPDP, is a synthetic compound that belongs to the class of piperazine derivatives. CPDP has been widely used in scientific research for its potential therapeutic effects.
作用机制
The exact mechanism of action of CPDP is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the D2 receptor. CPDP has also been shown to inhibit the reuptake of dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CPDP has been shown to modulate neurotransmitter levels in the brain, which may contribute to its anxiolytic, antidepressant, and antinociceptive effects. The compound has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic use in the treatment of Parkinson's disease and drug addiction.
实验室实验的优点和局限性
CPDP has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and use in experiments. CPDP has also been extensively studied, which provides a wealth of information for researchers. However, CPDP also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on CPDP. One area of interest is its potential use in the treatment of Parkinson's disease and drug addiction. Further research is needed to fully understand the mechanism of action of CPDP and its potential therapeutic effects. Additionally, the potential toxicity of CPDP should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, CPDP is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. The synthesis method of CPDP has been well established, and the compound has been extensively studied. CPDP has been shown to have anxiolytic, antidepressant, and antinociceptive properties and has potential therapeutic use in the treatment of Parkinson's disease and drug addiction. However, further research is needed to fully understand the mechanism of action of CPDP and its potential toxicity.
科学研究应用
CPDP has been widely used in scientific research for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and antinociceptive properties. CPDP has also been investigated for its potential use in the treatment of Parkinson's disease, schizophrenia, and drug addiction. The compound has been shown to modulate dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects.
属性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-7-6-15(12-19(18)26-2)13-20(24)23-10-8-22(9-11-23)17-5-3-4-16(21)14-17/h3-7,12,14H,8-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCSUBVTDBQZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3456957.png)
![4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3456969.png)
![N-phenyl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B3456977.png)
![2-iodo-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3456986.png)
![5-benzyl-4-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B3456992.png)



![N,N-diethyl-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B3457030.png)

![ethyl 1-[3-(methoxycarbonyl)-5-nitrobenzoyl]-4-piperidinecarboxylate](/img/structure/B3457050.png)


![2,4-dichloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3457065.png)